![molecular formula C22H21N5O4 B6479353 methyl 2-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate CAS No. 1260925-41-4](/img/structure/B6479353.png)

methyl 2-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate” is a complex organic compound. It contains a triazoloquinoxaline moiety, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring. The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

This compound has been found to be a key component in the formulation of certain drugs . For instance, it has been used in the development of Sitagliptin drug products and Sitagliptin/Metformin drug products . These drugs are used for the treatment of type 2 diabetes.

Analytical Chemistry

The compound has been used in the development of analytical methods for the determination of N-nitroso-triazolopyrazine (NTTP) and its precursor triazolopyrazine . These methods have been used during an optimization study of manufacturing of Sitagliptin and Sitagliptin/Metformin drug products .

Energetic Materials

The compound has been used in the synthesis of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials . These materials have potential applications in the field of explosives and propellants .

Anticancer Research

The compound has shown potential as an anticancer agent . It has exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines . Other studies have also reported its cytotoxic activities on the human triple-negative breast adenocarcinoma MDA-MB-231 cell line , and the HepG2, HCT116 and MCF-7 cancer cell lines .

Kinase Inhibition

The compound has shown superior c-Met kinase inhibition ability at the nanomolar level . Kinase inhibitors are important in the treatment of cancer as they prevent the growth of cancer cells.

Nitrosamine Contamination Study

The compound has been used in studies concerning contamination with N-nitrosamines . N-nitrosamines are genotoxic impurities that can be present in certain pharmaceuticals, and their presence needs to be minimized .

Mecanismo De Acción

Target of Action

The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting its structure and function. This makes it a potential target for anticancer agents .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA double helix . This disruption of the DNA structure can interfere with processes such as replication and transcription, which are vital for cell survival and proliferation .

Biochemical Pathways

Given its dna intercalation activity, it is likely to affect pathways involved inDNA replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Similar compounds have been shown to have goodanticancer activities against various cancer cell lines , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action is the disruption of DNA structure through intercalation . This can lead to the inhibition of vital cellular processes such as replication and transcription, resulting in cell death . This makes the compound a potential anticancer agent .

Propiedades

IUPAC Name |

methyl 2-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-3-8-18-24-25-20-21(29)26(16-11-6-7-12-17(16)27(18)20)13-19(28)23-15-10-5-4-9-14(15)22(30)31-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRJSVBGABDFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-butoxyphenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6479274.png)

![2-(4-butoxyphenyl)-4-{[(2-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6479276.png)

![4-{[(2-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B6479287.png)

![N-{2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B6479297.png)

![ethyl 4-{2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamido}benzoate](/img/structure/B6479308.png)

![methyl 2-{2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamido}benzoate](/img/structure/B6479313.png)

![N-(4-cyanophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6479325.png)

![2'-amino-6'-[(furan-2-yl)methyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B6479327.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6479334.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6479340.png)

![ethyl 2-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate](/img/structure/B6479351.png)

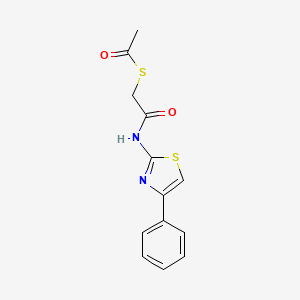

![2-(acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6479361.png)

![N-(2-ethoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6479371.png)